tert-Butyl [(1-benzoylpiperidin-4-yl)methyl]carbamate
Description
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-[(1-benzoylpiperidin-4-yl)methyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O3/c1-18(2,3)23-17(22)19-13-14-9-11-20(12-10-14)16(21)15-7-5-4-6-8-15/h4-8,14H,9-13H2,1-3H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRLOPZVLFXCPCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCN(CC1)C(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501141727 | |
| Record name | Carbamic acid, N-[(1-benzoyl-4-piperidinyl)methyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501141727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1286274-57-4 | |
| Record name | Carbamic acid, N-[(1-benzoyl-4-piperidinyl)methyl]-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1286274-57-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, N-[(1-benzoyl-4-piperidinyl)methyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501141727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl [(1-benzoylpiperidin-4-yl)methyl]carbamate typically involves the reaction of 1-benzoylpiperidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl [(1-benzoylpiperidin-4-yl)methyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, often using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Sodium hydride, alkyl halides
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce amines .
Scientific Research Applications
Applications in Medicinal Chemistry
The primary applications of tert-butyl [(1-benzoylpiperidin-4-yl)methyl]carbamate are centered around its role as an intermediate in drug synthesis and its interactions with biological targets.
Synthesis of Pharmacologically Active Compounds
This compound serves as a versatile building block for synthesizing various derivatives that exhibit biological activity. For instance, it can undergo reductive amination reactions to yield specific derivatives that may have enhanced pharmacological properties.
Interaction Studies
Research has indicated that this compound interacts with various enzymes and receptors, making it a candidate for studying binding affinities and therapeutic potentials. Notable areas of interest include:
- Bruton’s Tyrosine Kinase (BTK) : This compound may be involved in developing inhibitors targeting BTK for treating B-cell malignancies and autoimmune diseases .
Development of Imaging Agents
The compound can potentially be utilized in the development of radiotracers for positron emission tomography (PET) imaging, particularly in cancer diagnostics where BTK inhibitors play a crucial role .
Mechanism of Action
The mechanism of action of tert-Butyl [(1-benzoylpiperidin-4-yl)methyl]carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with receptors to either activate or inhibit their signaling pathways .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Variations on the Piperidine Nitrogen
a. tert-Butyl (1-(4-Cyanopyridin-2-yl)piperidin-4-yl)carbamate ()
- Structure: The piperidine nitrogen is substituted with a 4-cyanopyridinyl group.
- Comparison: The electron-withdrawing cyano group on the pyridine ring may reduce basicity compared to the benzoyl group in the target compound. This could influence binding affinity in biological systems.
- Applications : Likely used in kinase inhibitor synthesis due to pyridine’s role in metal coordination .
b. tert-Butyl (1-Acetylpiperidin-4-yl)carbamate ()
- Structure : Features an acetyl group on the piperidine nitrogen.
- The carbamate remains at the 4-position without a methylene spacer.
- Applications : Intermediate for protease inhibitors or acetylcholinesterase-targeting agents .
c. tert-Butyl (1-(2-Chloronicotinoyl)piperidin-4-yl)(methyl)carbamate ()
- Structure: Contains a chloronicotinoyl group (chlorine-substituted nicotinoyl) on the piperidine nitrogen.
- The methyl carbamate at the 4-position differs from the methylene-linked carbamate in the target compound.
- Applications : Possible use in antiviral or antibacterial agents due to halogenated heterocycles .
Variations in Carbamate Positioning and Linkers
a. tert-Butyl ((1-(5-Bromopyridin-2-yl)piperidin-4-yl)methyl)carbamate ()
- Structure : A bromopyridinyl substituent on the piperidine nitrogen and a methylene-linked carbamate.
- Comparison : Structurally closest to the target compound but replaces benzoyl with bromopyridinyl. Bromine’s bulkiness and polarizability may alter steric interactions in receptor binding.
- Applications : Medical intermediate, possibly for halogen-sensitive targets like tyrosine kinases .
b. tert-Butyl (4-(2-Methoxyethyl)piperidin-4-yl)(methyl)carbamate ()
- Structure : A methoxyethyl group on the piperidine ring and a methyl carbamate.
- Comparison : The methoxyethyl group enhances hydrophilicity, contrasting with the aromatic benzoyl group. The carbamate is directly attached to the piperidine without a methylene linker.
- Applications: Potential use in CNS drugs due to improved solubility .
Complex Derivatives with Additional Functional Groups
a. tert-Butyl (2-(4-(((5-Phenyl-4,5-dihydrooxazol-2-yl)amino)methyl)benzamido)phenyl)carbamate ()
- Structure : Incorporates an oxazoline capping group and a benzamido-phenyl moiety.
- Comparison : The oxazoline group introduces chirality, which is critical for enantioselective interactions in enzyme inhibition. This complexity exceeds the simpler benzoyl substitution in the target compound.
- Applications : Histone deacetylase (HDAC) inhibitors for cancer therapy .
Key Physicochemical Properties
*LogP values estimated using substituent contributions.
Biological Activity
tert-Butyl [(1-benzoylpiperidin-4-yl)methyl]carbamate is a synthetic organic compound classified under carbamates. Its structure features a tert-butyl group, a benzoyl moiety attached to a piperidine ring, and a methyl group linked to the carbamate functional group. This compound is of interest in medicinal chemistry due to its potential applications as an intermediate in the synthesis of various pharmacologically active substances.
The synthesis of this compound typically involves the reaction of benzoyl chloride with piperidin-4-ylmethanol, followed by the protection of the amine group with tert-butyl carbamate (Boc). This method allows for the efficient production of the compound and its analogs.
Chemical Structure:
- Molecular Formula: C14H20N2O2
- Molecular Weight: 252.32 g/mol
Biological Activity
Research into the biological activity of this compound has revealed several potential mechanisms and effects:
The compound interacts with specific molecular targets, potentially modulating enzyme or receptor activity. The presence of the benzoyl moiety suggests that it may have distinct pharmacological properties compared to simpler analogs. The compound's ability to form hydrogen bonds and its steric factors contribute to its binding affinity with biological macromolecules.
Interaction with Biological Targets
Studies have indicated that this compound may exhibit interactions with various receptors and enzymes, which can lead to significant biological effects such as:
- Inhibition of Enzymes: The compound has been evaluated for its potential inhibitory effects on enzymes relevant to neurological conditions.
- Neuroprotective Effects: Preliminary studies suggest that it may protect neuronal cells from oxidative stress and apoptosis induced by amyloid beta peptides.
In Vitro Studies
In vitro assays have demonstrated that this compound can significantly inhibit amyloid beta aggregation, which is crucial in Alzheimer's disease pathology. The compound showed an 85% inhibition rate at a concentration of 100 μM, indicating strong potential as a therapeutic agent against neurodegenerative diseases.
In Vivo Studies
Animal model studies have further explored the neuroprotective effects of this compound. For instance, in models induced with scopolamine (a drug that mimics Alzheimer’s symptoms), treatment with this compound resulted in improved cognitive function and reduced oxidative stress markers compared to untreated controls.
| Study Type | Findings | Concentration | Effect |
|---|---|---|---|
| In Vitro | Inhibition of amyloid beta aggregation | 100 μM | 85% inhibition |
| In Vivo | Neuroprotective effects against scopolamine-induced cognitive decline | N/A | Improved cognitive function |
Q & A
Q. What are the common synthetic routes for tert-Butyl [(1-benzoylpiperidin-4-yl)methyl]carbamate?
- Methodological Answer : The synthesis typically involves three key steps:
Condensation : Reacting 4-aminopiperidine derivatives with benzoyl chloride under basic conditions (e.g., triethylamine in dichloromethane) to form the benzoylpiperidine intermediate.
Protection : Introducing the tert-butyl carbamate group via reaction with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base like DMAP.
Purification : Column chromatography or recrystallization to isolate the product.
Catalysts such as palladium on carbon (Pd/C) may be used for hydrogenation steps, and solvents like THF or DCM are common .
Q. Which characterization techniques are essential for confirming the compound’s structure?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm functional groups and stereochemistry. For example, tert-butyl protons appear as a singlet (~1.4 ppm), while aromatic protons from benzoyl groups resonate at ~7.5 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns.
- X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, confirming bond lengths and angles .
Advanced Research Questions
Q. How can researchers resolve discrepancies in NMR data during structural confirmation?
- Methodological Answer :
- Cross-Validation : Compare experimental data with computed spectra (e.g., using PubChem or DFT calculations).
- Solvent Artifact Analysis : Check for residual solvent peaks (e.g., DMSO or CDCl₃) that may obscure signals.
- Dynamic Effects : Investigate conformational flexibility (e.g., rotamers) via variable-temperature NMR.
- Software Tools : Use WinGX or ORTEP for crystallographic refinement to validate structural assignments .
Q. What strategies optimize reaction yields when by-products dominate the synthesis?
- Methodological Answer :
- Stoichiometric Adjustments : Optimize molar ratios of reagents (e.g., reduce excess benzoyl chloride to minimize acylated by-products).
- Scavenger Resins : Use polymer-bound scavengers (e.g., trisamine resin) to remove unreacted intermediates.
- Flow Chemistry : Implement continuous flow reactors to enhance mixing and reduce side reactions .
Q. How should researchers handle conflicting crystallographic data during refinement?
- Methodological Answer :
- Twinned Data Analysis : Use SHELXL’s TWIN command to model twinned crystals, common in piperidine derivatives.
- Disorder Modeling : Apply PART instructions in SHELX to resolve disordered tert-butyl or benzoyl groups.
- Validation Tools : Check R-factors and electron density maps (e.g., via Olex2) to ensure model accuracy .
Safety and Handling
Q. What are the best practices for handling this compound to mitigate hazards?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile reagents (e.g., DCM).
- Storage : Keep in airtight containers at 2–8°C, away from strong acids/bases to prevent decomposition .
Q. How can researchers safely scale up synthesis without compromising purity?
- Methodological Answer :
- Process Analytical Technology (PAT) : Use in-situ FTIR or HPLC monitoring to track reaction progress.
- Crystallization Optimization : Employ anti-solvent addition (e.g., hexane in DCM) to enhance crystal formation.
- Safety Protocols : Conduct hazard assessments (e.g., DSC for exothermic reactions) before scaling .
Data Contradiction Analysis
Q. How to address inconsistencies between theoretical and experimental mass spectra?
- Methodological Answer :
- Isotope Pattern Analysis : Verify isotopic distribution matches theoretical values (e.g., using MestReNova).
- Adduct Identification : Check for sodium/potassium adducts (e.g., [M+Na]⁺), which shift m/z values.
- Degradation Screening : Analyze stability under MS conditions (e.g., in-source fragmentation) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
